molecular formula C15H12ClFN2O B2758024 2-[5-(4-chlorophenyl)-4,5-dihydro-1H-pyrazol-3-yl]-4-fluorophenol CAS No. 374086-47-2

2-[5-(4-chlorophenyl)-4,5-dihydro-1H-pyrazol-3-yl]-4-fluorophenol

Cat. No. B2758024
CAS RN: 374086-47-2
M. Wt: 290.72
InChI Key: DKNYGBZIPJELHT-UHFFFAOYSA-N
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Description

2-[5-(4-chlorophenyl)-4,5-dihydro-1H-pyrazol-3-yl]-4-fluorophenol is a chemical compound that has been the subject of scientific research due to its potential applications in various fields. This compound is also known as CPFPX and has been studied extensively for its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments.

Scientific Research Applications

Synthesis and Structural Characterization

Compounds structurally related to "2-[5-(4-chlorophenyl)-4,5-dihydro-1H-pyrazol-3-yl]-4-fluorophenol" have been synthesized and characterized to understand their crystalline structure and conformation. For example, Kariuki, Abdel-Wahab, and El‐Hiti (2021) detailed the synthesis of isostructural thiazoles with high yields, demonstrating the crystallization and single crystal diffraction to determine the structures. These materials exhibit planarity with certain groups oriented roughly perpendicular to the main molecule plane, suggesting unique conformational characteristics (Kariuki, B. F. Abdel-Wahab, G. El‐Hiti, 2021).

Photophysical and Physicochemical Investigation

Salman A. Khan (2020) conducted a multi-step synthesis and photophysical investigation of a novel pyrazoline heterocyclic chromophore, demonstrating its application as a fluorescent chemosensor for Fe3+ ion detection. This research highlights the potential of such compounds in developing sensitive and selective chemosensors for metal ions, benefiting environmental monitoring and analytical chemistry (Salman A. Khan, 2020).

Molecular Docking and Quantum Chemical Calculations

Viji et al. (2020) explored the molecular structure, spectroscopic data, and the biological effects of a related compound through DFT calculations, molecular docking, and quantum chemical calculations. This study exemplifies the integration of computational chemistry and biology to predict the molecular interactions and potential therapeutic applications of these compounds, providing a foundation for future drug discovery and development processes (A. Viji, V. Balachandran, S. Babiyana, B. Narayana, Vinutha V. Saliyan, 2020).

Anticancer and Antimicrobial Applications

Katariya, Vennapu, and Shah (2021) synthesized novel heterocyclic compounds incorporating pyrazoline and assessed their anticancer and antimicrobial activities. This research underscores the potential of pyrazoline derivatives as biologically active agents, capable of addressing various therapeutic targets, including cancer and microbial infections (Kanubhai D. Katariya, Dushyanth R. Vennapu, S. Shah, 2021).

properties

IUPAC Name

2-[5-(4-chlorophenyl)-4,5-dihydro-1H-pyrazol-3-yl]-4-fluorophenol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12ClFN2O/c16-10-3-1-9(2-4-10)13-8-14(19-18-13)12-7-11(17)5-6-15(12)20/h1-7,13,18,20H,8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DKNYGBZIPJELHT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(NN=C1C2=C(C=CC(=C2)F)O)C3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12ClFN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

290.72 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(5-(4-chlorophenyl)-4,5-dihydro-1H-pyrazol-3-yl)-4-fluorophenol

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